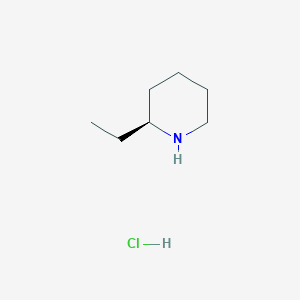

(S)-2-Ethylpiperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Medicinal Science

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. nih.gov Their prevalence is particularly notable in the pharmaceutical industry, where the piperidine scaffold is a core component of numerous drugs across various therapeutic areas. nih.govencyclopedia.pub This includes medications for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubijnrd.org The versatility of the piperidine ring allows for the introduction of various substituents, enabling chemists to fine-tune the physicochemical and pharmacological properties of molecules. nih.gov

Importance of Stereochemistry in Piperidine Derivatives

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of piperidine derivatives. ontosight.aimhmedical.com Many piperidine-containing drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.net These enantiomers can exhibit significantly different pharmacological and toxicological profiles. ontosight.ai Therefore, the ability to synthesize stereochemically pure piperidine derivatives is of paramount importance in drug discovery and development to ensure the desired therapeutic effect while minimizing potential side effects. ontosight.aimhmedical.com

Overview of (S)-2-Ethylpiperidine Hydrochloride as a Key Chiral Building Block

This compound is a specific chiral derivative of piperidine that serves as a valuable intermediate in asymmetric synthesis. ambeed.com Its defined stereochemistry at the C-2 position makes it a sought-after starting material for the construction of more complex chiral molecules, particularly in the pharmaceutical industry. The hydrochloride salt form enhances its stability and handling properties, making it suitable for a variety of chemical transformations. amerigoscientific.com

Chemical Properties of this compound

The physical and chemical properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 g/mol amerigoscientific.comguidechem.com |

| CAS Number | 558479-16-6 amerigoscientific.comguidechem.com |

This table presents key chemical properties of this compound.

Synthesis of this compound

The preparation of enantiomerically pure 2-substituted piperidines like the (S)-2-ethyl derivative can be achieved through various synthetic strategies. Asymmetric synthesis methods are crucial to control the stereochemistry at the C-2 position. rsc.orgnih.gov Common approaches include the use of chiral auxiliaries, chiral catalysts, and biocatalytic methods. researchgate.netacs.orgwikipedia.org For instance, the asymmetric reduction of a suitable precursor ketone or imine can yield the desired (S)-enantiomer with high selectivity. researchgate.net Another strategy involves the multi-component coupling reaction of a chiral starting material, such as a derivative of an amino acid, to construct the piperidine ring with the desired stereochemistry. rsc.org

Applications of this compound in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules with specific stereochemical requirements.

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic group that is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.comslideshare.net While this compound itself is more commonly used as a building block, the broader class of chiral piperidines can function as auxiliaries. sigmaaldrich.comsigmaaldrich.com The defined stereocenter of the auxiliary influences the formation of new stereocenters in the substrate, leading to a diastereoselective transformation. wikipedia.org

Use as a Chiral Ligand in Metal-Catalyzed Reactions

Chiral piperidine derivatives can be modified to act as chiral ligands in metal-catalyzed asymmetric reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction, leading to the formation of an enantiomerically enriched product. nih.gov This approach is widely used in various transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Precursor for the Synthesis of Complex Chiral Molecules

The most significant application of this compound is as a starting material for the synthesis of complex chiral molecules. mdpi.com Its pre-defined stereocenter is incorporated into the final target molecule, avoiding the need for challenging chiral separations or asymmetric steps later in the synthetic sequence. This is particularly valuable in the synthesis of natural products and active pharmaceutical ingredients (APIs).

Role in the Synthesis of Pharmaceutical Agents

The piperidine scaffold is a common feature in many approved drugs, and the use of chiral building blocks like this compound is instrumental in their synthesis. researchgate.netresearchgate.net

The introduction of a specific stereocenter via a chiral building block can significantly impact the biological activity and selectivity of a drug molecule. researchgate.netthieme-connect.com For example, the different enantiomers of a drug can have varying affinities for their biological targets. ontosight.ai By using an enantiomerically pure starting material like this compound, pharmaceutical chemists can ensure the synthesis of the desired stereoisomer of the API, leading to a more effective and safer drug. thieme-connect.com The N-benzyl piperidine motif, a related structure, is often used to optimize the efficacy and physicochemical properties of drug candidates. nih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEDNVOKYCDBFD-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for S 2 Ethylpiperidine Hydrochloride and Its Enantiopure Analogs

Asymmetric Synthesis Approaches to the Piperidine (B6355638) Ring System

Directly constructing the chiral piperidine scaffold in an enantioselective manner is often the most efficient route to obtaining the desired enantiopure product. These methods build the stereocenter during the formation of the heterocyclic ring.

Enantioselective Hydrogenation of Pyridine (B92270) Precursors

A powerful strategy for synthesizing chiral piperidines involves the asymmetric hydrogenation of readily available pyridine precursors. dicp.ac.cn This approach typically requires activating the pyridine ring, often by N-alkylation to form a pyridinium (B92312) salt, making it more susceptible to reduction. dicp.ac.cn The key to enantioselectivity lies in the use of chiral metal catalysts.

Iridium-based catalysts, in particular, have shown significant success. The combination of an iridium precursor with a chiral P,N-ligand, such as MeO-BoQPhos, has been developed for the hydrogenation of 2-alkyl N-benzylpyridinium salts. dicp.ac.cn This system has demonstrated high levels of enantioselectivity for a variety of 2-alkyl substituents. For instance, the hydrogenation of the N-benzylpyridinium salt of 2-ethylpyridine (B127773) using this catalytic system would be a direct route to enantioenriched N-benzyl-2-ethylpiperidine, which can then be deprotected to yield the target compound. The reaction achieves high enantiomeric ratios by creating a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate. dicp.ac.cnresearchgate.net

Similarly, ruthenium-catalyzed asymmetric hydrogenation of certain quinoline (B57606) derivatives provides access to chiral 1,2,3,4-tetrahydroquinolines, which are structurally related to piperidines and serve as scaffolds for chiral ligands. rsc.org While direct application to simple 2-ethylpyridine can be challenging, these methods highlight the potential of transition metal catalysis in this field. dicp.ac.cnrsc.org

Table 1: Enantioselective Hydrogenation of 2-Alkyl Pyridinium Salts

| Substrate (2-Alkyl Group) | Catalyst System | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| Methyl | Ir-MeO-BoQPhos | 82:18 | dicp.ac.cn |

| Propyl | Ir-MeO-BoQPhos | 88:12 | dicp.ac.cn |

| Isopropyl | Ir-MeO-BoQPhos | 91:9 | dicp.ac.cn |

| Cyclopropyl | Ir-MeO-BoQPhos | 92:8 | dicp.ac.cn |

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions construct the chiral piperidine ring from an acyclic precursor in an enantioselective fashion. One innovative approach is the 'Clip-Cycle' strategy, which involves two main steps. rsc.orgwhiterose.ac.uk The 'Clip' step uses an alkene cross-metathesis reaction to join two fragments. The subsequent 'Cycle' step is an intramolecular asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid catalyst, to form the enantioenriched piperidine ring. rsc.orgwhiterose.ac.uk This method allows for the synthesis of a range of functionalized piperidines with high enantioselectivity, often achieving enantiomeric ratios greater than 90:10. rsc.org

Another powerful biocatalytic method utilizes transaminase enzymes. acs.org In this approach, a commercially available ω-chloroketone undergoes stereoselective amination catalyzed by a transaminase, which can be selected to produce either the (R) or (S) enantiomer of the resulting amino ketone. This intermediate then spontaneously cyclizes in situ to form the desired 2-substituted piperidine. This transaminase-triggered cyclization has been shown to produce chiral piperidines with excellent enantiomeric excesses, often exceeding 95%. acs.org

Table 2: Asymmetric Cyclization Approaches to Chiral Piperidines

| Method | Catalyst/Enzyme | Key Transformation | Enantioselectivity | Reference |

|---|---|---|---|---|

| 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael addition | Up to 96:4 er | rsc.orgwhiterose.ac.uk |

| Biocatalytic Cyclization | Transaminase (R or S selective) | Transamination followed by spontaneous cyclization | >95% ee | acs.org |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed.

In the synthesis of 2-substituted piperidines, a chiral amine can be used as the starting point. For example, a multi-component coupling reaction has been developed that utilizes (S)-1-(1-phenylethyl)-2-methyleneaziridine as a chiral building block. nih.gov This reaction assembles the piperidine ring through the sequential formation of four new chemical bonds, with the stereochemistry being controlled by the chiral auxiliary, achieving high diastereocontrol (90% de). nih.gov

Another strategy involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. researchgate.net In this method, a readily available chiral amine is reacted with a nitroalkene and an enone. The chirality of the starting amine directs the formation of the new stereocenters in the piperidine ring. Subsequent removal of the directing group from the nitrogen atom yields the enantiopure NH-piperidines with excellent retention of chirality (ee > 95%). researchgate.net

Resolution Techniques for Racemic 2-Ethylpiperidine (B74283)

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This approach is valuable when a direct asymmetric synthesis is not feasible or when the racemic starting material is readily accessible.

Enzymatic Hydrolysis for Chiral Resolution

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. A common method involves the kinetic resolution of a racemic mixture of a derivative of the target molecule, such as an ester.

For resolving racemic 2-ethylpiperidine, a precursor such as a racemic ester could be subjected to hydrolysis catalyzed by a lipase (B570770) or an esterase. For example, enzymes like those found in pig liver acetone (B3395972) powder (PLAP) are known to be highly effective in the selective hydrolysis of one enantiomer of an acetate (B1210297) ester while leaving the other untouched. chimia.ch This results in a mixture of an enantioenriched alcohol and the remaining unreacted enantioenriched ester, which can then be separated by standard chromatographic techniques. The resolved alcohol and the hydrolyzed ester can then be converted to the corresponding enantiomers of 2-ethylpiperidine.

Diastereomeric Salt Formation for Enantiomeric Separation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic base, such as 2-ethylpiperidine, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

The reaction produces a mixture of two diastereomeric salts, for instance, ((S)-amine·(R)-acid) and ((R)-amine·(R)-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.orgtmc.edu This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. Common chiral resolving agents for amines include tartaric acid derivatives (like di-benzoyl-L-tartaric acid) and mandelic acid. libretexts.orggoogle.com This method has been successfully applied to resolve piperidine derivatives, achieving high enantiomeric excess (>98%) after a single crystallization. google.com

Derivatization and Functionalization of the (S)-2-Ethylpiperidine Scaffold

The ability to selectively modify the (S)-2-ethylpiperidine core is paramount for developing new chemical entities with tailored pharmacological profiles. This section explores strategies for derivatization at both the nitrogen and carbon atoms, as well as the construction of more intricate molecular architectures.

N-Substitution Reactions

The nitrogen atom of the piperidine ring offers a prime site for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties. N-substitution reactions are fundamental to the synthesis of diverse piperidine-containing molecules.

Commonly, N-alkylation, N-arylation, and N-acylation are employed to append various functional groups. The reactivity of the piperidine nitrogen can be influenced by the steric hindrance imposed by the adjacent ethyl group at the C2 position.

Nucleophilic aromatic substitution (SNAr) reactions represent a powerful tool for creating N-aryl piperidines. Studies on the reactions of substituted N-methylpyridinium ions with piperidine have revealed that the leaving group ability and the presence of electron-withdrawing groups on the aromatic ring significantly impact the reaction mechanism and efficiency. For instance, the reactivity order in methanol (B129727) was found to be 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov This suggests a mechanism that is not a simple rate-controlling addition of the nucleophile but involves a rate-determining deprotonation of an addition intermediate. nih.gov Such mechanistic understanding is crucial for optimizing the synthesis of N-aryl derivatives of (S)-2-ethylpiperidine.

The choice of the nucleophile and substrate determines whether a substitution (SN1, SN2) or elimination (E1, E2) reaction will occur. For primary alkyl halides reacting with a nucleophile like a secondary amine, the SN2 pathway is generally favored due to minimal steric hindrance. masterorganicchemistry.com However, using a strong, bulky base can promote the E2 reaction. masterorganicchemistry.com In the context of (S)-2-ethylpiperidine, its secondary amine nature makes it a good nucleophile for SN2 reactions with primary and some secondary alkyl halides.

C-Functionalization Strategies

Direct and selective functionalization of the carbon skeleton of piperidines is a more challenging yet highly rewarding endeavor. Modern synthetic methods have enabled the introduction of substituents at various positions of the piperidine ring with a high degree of control. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful strategy for C-H functionalization. nih.govresearchgate.net The site-selectivity of these reactions (C2, C3, or C4) can be controlled by the choice of both the catalyst and the nitrogen protecting group. nih.govresearchgate.net For instance, C2-functionalization of N-Boc-piperidine can be achieved with catalysts like Rh₂(R-TCPTAD)₄, while N-brosyl-piperidine can be functionalized at the same position using Rh₂(R-TPPTTL)₄. nih.govresearchgate.net The steric hindrance at the C2 position, while a challenge, can be overcome to achieve functionalization. nih.govresearchgate.net

An alternative approach to C3-functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.gov This indirect method bypasses the electronic deactivation at the C3 position caused by the nitrogen atom. nih.govresearchgate.net

Formation of Spirocyclic and Fused Piperidine Systems

Spirocyclic and fused piperidines represent a class of conformationally constrained analogs that are of significant interest in drug discovery due to their unique three-dimensional structures.

The synthesis of spirocyclic piperidines can be achieved through various strategies. One approach involves the construction of the spirocycle onto a pre-existing piperidine ring. whiterose.ac.uk For example, a samarium(II)-mediated stereoselective cyclization of an unsaturated ketolactam can lead to the formation of an aza-spirocycle. whiterose.ac.uk Another method involves a photoredox-catalyzed radical hydroarylation, which allows for the construction of spirocyclic piperidines from linear aryl halide precursors under mild conditions. nih.gov This method utilizes an organic photoredox catalyst to generate aryl radicals that undergo regioselective cyclization. nih.gov

The formation of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring is another common strategy. whiterose.ac.uk This can be accomplished through reactions such as 1,3-dipolar cycloadditions and ring-closing metathesis. whiterose.ac.uk For instance, spirocyclic piperidines with 2-benzopyran and 2-benzofuran scaffolds have been synthesized and connected to other pharmacophores to develop new therapeutic agents. nih.gov

Mechanistic Studies of Key Asymmetric Transformations

The development of enantiopure piperidine derivatives relies heavily on asymmetric transformations. Understanding the mechanisms of these reactions is crucial for their optimization and broader application.

In the context of rhodium-catalyzed C-H functionalization, the catalyst plays a pivotal role in determining the stereoselectivity of the reaction. nih.gov Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-2-Cl-5-BrTPCP)₄, have been shown to induce high levels of diastereoselectivity and enantioselectivity in the C-H insertion of donor/acceptor carbenes. nih.gov

The mechanism of photoredox-catalyzed spirocyclization involves a series of steps, including single-electron transfer (SET) from an excited-state photocatalyst to an aryl halide, followed by halide expulsion to generate an aryl radical. nih.gov This radical then undergoes a regioselective cyclization, and the reaction is terminated by a hydrogen-atom transfer (HAT) to afford the spirocyclic product. nih.gov

Stereochemical Investigations and Chiral Purity Maintenance in S 2 Ethylpiperidine Systems

Analysis of Stereocontrol in Synthetic Pathways

The synthesis of enantiomerically pure (S)-2-ethylpiperidine relies on precise control of stereochemistry during the reaction sequence. Various strategies have been developed to achieve high levels of stereocontrol, primarily focusing on asymmetric synthesis and the use of chiral auxiliaries.

One common approach involves the stereoselective reduction of a cyclic imine precursor. The choice of reducing agent and the nature of any protecting groups on the nitrogen atom can significantly influence the diastereoselectivity of the reduction, leading to the preferential formation of the desired (S)-enantiomer.

Another strategy employs a double reductive amination cascade of a 1,5-keto-aldehyde. rsc.org In this method, an η4-dienetricarbonyliron complex acts as a powerful chiral auxiliary, directing the cyclization to yield a single diastereoisomeric piperidine (B6355638) product with complete stereocontrol. rsc.org The tricarbonyliron moiety can then be removed to afford the 2-dienyl-substituted piperidine. rsc.org

Furthermore, N-directed hydroboration has been shown to be an effective method for achieving stereocontrol in the synthesis of 2-substituted piperidines. nih.gov The activation of unsaturated amine borane (B79455) complexes with iodine or triflic acid induces an internal hydroboration with high regiocontrol. nih.gov For N-benzyl protected substrates, good stereocontrol is achievable, influenced by steric effects from the piperidine ring that destabilize competing transition states. nih.gov

The development of chemo-enzymatic methods has also provided a powerful tool for the asymmetric synthesis of substituted piperidines. nih.gov These methods often involve the stereoselective one-pot conversion of N-substituted tetrahydropyridines to stereo-defined piperidines using a cascade of amine oxidase and ene imine reductase enzymes. nih.gov This approach offers high enantio- and regioselectivity under mild reaction conditions. nih.gov

The table below summarizes various synthetic strategies and their effectiveness in achieving stereocontrol in the synthesis of 2-substituted piperidines.

| Synthetic Strategy | Key Features | Level of Stereocontrol |

| Stereoselective Reduction of Cyclic Imines | Use of chiral reducing agents or auxiliaries. | Variable, dependent on reagents and protecting groups. |

| Double Reductive Amination Cascade | Employs an η4-dienetricarbonyliron complex as a chiral auxiliary. | Complete stereocontrol, single diastereoisomer formed. rsc.org |

| N-Directed Hydroboration | Internal hydroboration of unsaturated amine borane complexes. | Good stereocontrol, particularly with N-benzyl protection. nih.gov |

| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade. | High enantio- and regio-selectivity. nih.gov |

Chirality Transfer and Memory of Chirality Phenomena

In the context of synthesizing (S)-2-ethylpiperidine and related systems, the concepts of chirality transfer and memory of chirality are of significant interest. Chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the product.

A notable example is the intramolecular SN2' cyclization of α-amino ester enolates to form piperidine derivatives. nih.gov In this process, the chirality of the starting material can be preserved in a reactive intermediate for a finite time, a phenomenon known as "memory of chirality". nih.govprinceton.edu This allows for the stereospecific formation of the product even after the original stereocenter is temporarily destroyed. princeton.edu The efficiency of this chirality preservation can be enhanced by the Thorpe-Ingold effect, which involves gem-disubstitution that favors cyclization. nih.gov

The "memory of chirality" concept has been defined as a reaction where a formal substitution at an sp3 stereogenic center proceeds stereospecifically, despite the reaction proceeding through a trigonal intermediate and in the absence of other permanent chiral elements in the system. princeton.edu The key to successful memory of chirality is the generation of a conformationally chiral intermediate that does not readily racemize before the subsequent stereospecific reaction occurs. princeton.edu

Research has demonstrated the application of this principle in the asymmetric synthesis of piperidines with vicinal stereocenters, achieving excellent diastereo- and enantioselectivity. nih.gov Density functional theory (DFT) calculations have provided mechanistic insights into how the Thorpe-Ingold effect contributes to the increased preservation of chirality. nih.gov

The table below outlines key aspects of chirality transfer and memory of chirality in piperidine synthesis.

| Phenomenon | Mechanism | Key Influencing Factors | Outcome |

| Chirality Transfer | Transmission of stereochemical information from a chiral source. | Nature of the chiral auxiliary or reagent. | Formation of an enantiomerically enriched product. |

| Memory of Chirality | Preservation of chirality in a transient, achiral intermediate. | Conformational stability of the intermediate, reaction kinetics. princeton.edu | Stereospecific formation of the product. nih.govprinceton.edu |

| Thorpe-Ingold Effect | Gem-disubstitution favoring cyclization. | Presence of quaternary centers adjacent to the reacting center. | Enhanced chirality preservation. nih.gov |

Enantiomeric Purity Assessment Methodologies

Ensuring the enantiomeric purity of (S)-2-Ethylpiperidine hydrochloride is crucial. Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A variety of analytical techniques are employed to determine the enantiomeric excess of chiral amines like 2-ethylpiperidine (B74283).

Chromatographic Methods:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. nih.govyoutube.com The differential interaction of the enantiomers with the chiral selector in the column leads to their separation, allowing for quantification. youtube.com Different types of CSPs, such as those based on cyclodextrins or crown ethers, can be employed for the separation of chiral amines. nih.gov The choice of mobile phase is also critical for achieving optimal separation. dujps.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. rsc.org While enantiomers themselves have identical NMR spectra, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. rsc.orgrsc.orglibretexts.org

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals can be used to determine the enantiomeric excess of the original amine. rsc.org

Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers in solution. libretexts.org This interaction leads to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for their quantification. libretexts.org 1,1'-Bi-2-naphthol (BINOL) and its derivatives are commonly used CSAs for chiral amines. rsc.orglibretexts.org

Other spectroscopic techniques like circular dichroism (CD) and attenuated total reflectance infrared (ATR-IR) spectroscopy can also be employed for determining enantiomeric excess, often in combination with chemometric analysis. nih.govscilit.com

The following table summarizes common methodologies for assessing the enantiomeric purity of chiral amines.

| Methodology | Principle | Key Components/Reagents | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phase (e.g., cyclodextrin-based), appropriate mobile phase. nih.govdujps.com | High accuracy and resolution. nih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Chiral derivatizing agents (e.g., Mosher's acid). rsc.org | Provides structural information. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to resolved NMR signals. | Chiral solvating agents (e.g., BINOL). rsc.orglibretexts.org | Non-destructive, rapid analysis. rsc.org |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by enantiomers. | Chiral selector to form diastereomeric complexes. | Sensitive to stereochemistry. nih.gov |

| ATR-IR Spectroscopy with Chemometrics | Measurement of small spectral changes upon formation of diastereomeric complexes. | Chiral selector, chemometric data analysis. nih.govscilit.com | Potential for on-line monitoring. nih.gov |

Applications of S 2 Ethylpiperidine Hydrochloride and Its Chiral Derivatives in Advanced Medicinal Chemistry Research

The (S)-2-Ethylpiperidine Moiety as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets, making it a valuable starting point for the design of new bioactive molecules. nih.govresearchgate.net The piperidine (B6355638) ring itself is considered a privileged structure due to its prevalence in numerous approved drugs and natural products. lifechemicals.comnih.gov The introduction of an ethyl group at the 2-position, particularly with a specific (S)-chiral configuration, imparts unique three-dimensional structural features that can enhance binding affinity and selectivity for various protein targets. researchgate.net

The utility of the piperidine scaffold is broad, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The conformational flexibility of the piperidine ring, combined with the stereospecificity of the (S)-2-ethyl substituent, allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological macromolecules. This has led to the inclusion of chiral piperidine moieties in a significant number of recently approved drugs. researchgate.net The ability of this scaffold to improve physicochemical properties, enhance biological activity and selectivity, and even reduce undesirable effects like cardiac toxicity underscores its importance in modern drug discovery. researchgate.net

Impact of Chiral Configuration on Biological Activity and Selectivity

Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals. The specific three-dimensional arrangement of atoms in a chiral molecule, such as (S)-2-Ethylpiperidine, can dramatically influence its interaction with chiral biological targets like enzymes and receptors. It is well-established that different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.

A prime example of the importance of chiral configuration is seen in local anesthetics. Levobupivacaine (B138063), the (S)-enantiomer of bupivacaine, demonstrates a more favorable safety profile, particularly concerning cardiotoxicity, compared to its (R)-enantiomer or the racemic mixture. wikipedia.orgresearchgate.net Similarly, ropivacaine (B1680718), which is the pure (S)-enantiomer, was developed to reduce the potential for central nervous system and cardiotoxicity associated with bupivacaine. chemicalbook.com The synthesis of these single-enantiomer drugs often involves the use of chiral piperidine intermediates to ensure the desired stereochemistry. rsc.orgchemicalbook.com

The introduction of a chiral center in the piperidine ring can significantly impact the potency of drug candidates. researchgate.net For instance, in the development of MEK1/2 inhibitors for cancer, the presence and specific configuration of a chiral center on the piperidine ring were found to be essential for increasing the drug's potency. researchgate.net This highlights the critical need for stereoselective synthesis methods to produce enantiomerically pure compounds for biological evaluation.

Utilization as Chiral Intermediates for Complex Pharmaceutical Synthesis

(S)-2-Ethylpiperidine hydrochloride and related chiral piperidine derivatives are crucial building blocks in the asymmetric synthesis of complex pharmaceutical agents. lookchem.comarborpharmchem.com The synthesis of enantiomerically pure drugs often relies on the availability of high-purity chiral intermediates. arborpharmchem.com These intermediates guide the stereochemical outcome of subsequent reactions, ensuring the final active pharmaceutical ingredient (API) has the correct three-dimensional structure.

The synthesis of local anesthetics like levobupivacaine and ropivacaine provides a clear illustration of this principle. wikipedia.orgchemicalbook.comrsc.org Various synthetic routes have been developed to produce these drugs, often starting from chiral precursors like (S)-2-piperidinecarboxylic acid. google.comgoogle.compsu.edugoogle.com These methods may involve steps such as acylation, amidation, and alkylation, where the chirality of the starting material is preserved throughout the synthetic sequence. google.comgoogle.com For example, a common strategy involves the reaction of an (S)-pipecolic acid derivative with 2,6-dimethylaniline, followed by alkylation to introduce the propyl or butyl group, ultimately yielding the desired anesthetic. chemicalbook.comgoogle.comgoogle.com The efficiency and stereoselectivity of these synthetic routes are critical for the large-scale production of these important medicines. researchgate.netresearchgate.net

The table below showcases key chiral intermediates derived from or related to the (S)-2-substituted piperidine scaffold and their application in the synthesis of specific local anesthetics.

| Chiral Intermediate | Resulting Pharmaceutical | Therapeutic Class |

| (S)-Pipecolic acid | Levobupivacaine | Local Anesthetic |

| (S)-Pipecolic acid | Ropivacaine | Local Anesthetic |

| (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Ropivacaine | Local Anesthetic |

Contributions to Specific Therapeutic Areas in Research

The versatility of the (S)-2-ethylpiperidine scaffold and its derivatives has led to their investigation in a variety of therapeutic areas beyond local anesthesia. The unique structural and chiral properties of these compounds make them attractive candidates for the development of novel treatments for a range of diseases.

Neurodegenerative Diseases: Piperidine derivatives are being actively investigated as potential treatments for Alzheimer's disease. nih.gov One approach involves the design of acetylcholinesterase (AChE) inhibitors, which help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research has shown that novel benzamide (B126) derivatives containing a piperidine core can exhibit potent anti-acetylcholinesterase activity, with some compounds demonstrating superior activity to the reference drug donepezil. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme, guiding further optimization. nih.gov

Antiviral Research: The piperidine scaffold has also been explored for the development of antiviral agents. nih.govgoogle.com Studies have identified piperidine derivatives with activity against various viruses, including influenza and human immunodeficiency virus (HIV). nih.govgoogle.com For instance, alkene piperidine derivatives have been synthesized and shown to be effective inhibitors of HIV, making them promising candidates for the treatment of HIV/AIDS. google.comgoogle.com Additionally, certain piperidine alkaloids have demonstrated antiviral activity against Chikungunya virus. nih.gov The broad-spectrum antiviral potential of piperidine-based compounds, including those derived from isatin, continues to be an active area of research. mdpi.com

The following table provides examples of research into piperidine derivatives for different therapeutic applications.

| Therapeutic Area | Target | Example Compound Class | Research Finding |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Benzamide derivatives with a piperidine core | Some derivatives showed superior AChE inhibitory activity compared to donepezil. nih.gov |

| Viral Infections (HIV) | HIV Protease/Reverse Transcriptase | Alkene piperidine derivatives | Compounds demonstrated effective antiviral activity against HIV. google.comgoogle.com |

| Viral Infections (Influenza) | Influenza A/H1N1 | Esters of N-substituted piperidines | Synthesized compounds showed efficacy against the influenza A/H1N1 virus. nih.gov |

| Viral Infections (Chikungunya) | Chikungunya virus (CHIKV) | Piperidine alkaloids | Compounds exhibited potential as anti-CHIKV agents in vitro. nih.gov |

Cutting Edge Analytical Methodologies for the Structural and Stereochemical Elucidation of S 2 Ethylpiperidine Hydrochloride and Its Research Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Vibrational Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of (S)-2-Ethylpiperidine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed to confirm the carbon skeleton and the placement of protons.

In a typical ¹H NMR spectrum, the protons on the ethyl group and the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. The proton on the chiral center (C2) would be coupled to the adjacent protons on the piperidine ring and the ethyl group's methylene (B1212753) protons, providing key structural information. The presence of the hydrochloride salt would result in a broad signal for the amine proton (N-H), and its chemical shift could be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the piperidine ring and the ethyl substituent would be consistent with their expected electronic environments. nih.gov GIAO (Gauge-Including Atomic Orbital) method calculations can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental values for confirmation. nih.gov

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule. The resulting spectra are a unique fingerprint of the compound. For this compound, the FT-IR and Raman spectra would show characteristic bands corresponding to different functional groups. nih.gov

Key expected vibrations include:

N-H stretching: As a hydrochloride salt, the piperidinium (B107235) ion will exhibit strong N-H stretching vibrations.

C-H stretching: Signals from the aliphatic C-H bonds of the piperidine ring and the ethyl group would be prominent.

C-H bending: Vibrations corresponding to the scissoring and rocking of CH₂ groups.

C-N stretching: Vibrations associated with the carbon-nitrogen bond of the piperidine ring.

The National Institute of Standards and Technology (NIST) maintains spectral databases that include IR and mass spectra for 2-ethylpiperidine (B74283), which serve as valuable references. nist.govnist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and confirmation of its elemental composition. nist.gov For this compound, the free base (2-ethylpiperidine) has a molecular weight of approximately 113.20 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule would typically lose an electron to form a molecular ion (M⁺•) at m/z ≈ 113. The fragmentation pattern would be characteristic of the 2-ethylpiperidine structure, likely involving the loss of the ethyl group or fragmentation of the piperidine ring.

| Technique | Information Provided | Expected Observations for (S)-2-Ethylpiperidine |

| ¹H NMR | Proton environment and connectivity | Distinct signals for ethyl and piperidine protons; N-H signal from the salt. chemicalbook.com |

| ¹³C NMR | Carbon skeleton | Unique signals for each carbon atom in the structure. nih.gov |

| FT-IR/Raman | Functional groups and molecular fingerprint | N-H, C-H, C-N stretching and bending vibrations. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak around m/z 113 (for the free base) and characteristic fragments. nist.gov |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Since this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric excess (e.e.). gcms.cz This can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation by HPLC is typically achieved using a chiral stationary phase (CSP). mdpi.comresearchgate.net These phases create a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times.

For piperidine-based compounds, polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® columns), have proven highly effective. researchgate.netnih.gov A normal-phase mobile system, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is commonly used. nih.gov The separation can be optimized by adjusting the mobile phase composition and temperature to achieve baseline resolution between the (S) and (R) enantiomers. nih.gov

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating volatile enantiomers. chromatographyonline.com This method relies on chiral capillary columns, most commonly those coated with derivatized cyclodextrins. gcms.cz The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer fits better than the other, resulting in separation. chromatographyonline.com For a compound like 2-ethylpiperidine, derivatization to a less polar and more volatile form might be necessary before analysis. However, direct analysis is also possible. The choice of cyclodextrin (B1172386) derivative on the stationary phase is critical for achieving optimal selectivity. chromatographyonline.com

| Method | Stationary Phase (Typical) | Mobile/Carrier Phase (Typical) | Detection | Key Advantage |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA/IB) researchgate.net | n-Hexane/Isopropanol nih.gov | UV (254 nm) researchgate.net | Wide applicability, robust for various compound classes. |

| Chiral GC | Derivatized Cyclodextrin (e.g., Beta-Dex™) chromatographyonline.com | Helium, Hydrogen | Flame Ionization (FID), MS | High resolution and sensitivity for volatile compounds. chromatographyonline.com |

X-ray Crystallography for Absolute Stereochemistry Assignment

While chiral chromatography can determine enantiomeric excess, it does not inherently assign the absolute configuration (i.e., which peak corresponds to the S-enantiomer and which to the R-enantiomer) without a known standard. X-ray crystallography is the definitive, unambiguous method for determining the absolute stereochemistry of a crystalline solid. nih.gov

The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the molecule diffract the X-rays in a specific pattern, which is recorded by a detector. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule, including its absolute configuration.

For this compound, obtaining a single crystal suitable for analysis would be the first critical step. The resulting crystallographic data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.gov This analysis provides incontrovertible proof of the (S) configuration at the C2 chiral center. While specific crystallographic data for this compound is not available in the cited literature, the technique has been successfully applied to determine the absolute structure of other complex heterocyclic molecules, confirming its power in stereochemical elucidation. nih.govuq.edu.au

Future Perspectives and Emerging Research Directions for S 2 Ethylpiperidine Hydrochloride

Development of Novel Organocatalytic and Biocatalytic Routes

The synthesis of chiral piperidines, such as (S)-2-Ethylpiperidine, is a critical area of research due to their prevalence in pharmaceuticals and natural products. nih.govnih.gov Current efforts are geared towards greener and more efficient synthetic strategies, moving away from classical methods that often require harsh conditions and protecting groups. nih.govorganic-chemistry.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2-substituted piperidines. rsc.orgthieme-connect.com Biomimetic approaches using organocatalysts like L-proline have shown success in preparing these compounds with high enantioselectivity. nih.govacs.orgacs.org These methods are inspired by natural biosynthetic pathways and offer a direct and less wasteful route to the desired products. rsc.org The development of novel organocatalysts continues to be a key focus, aiming to improve yields and stereoselectivity for a broader range of substrates. thieme-connect.comacs.org

Simultaneously, biocatalysis presents a highly sustainable alternative for producing chiral piperidines. nih.gov Enzymes offer unparalleled selectivity under mild reaction conditions, reducing energy consumption and waste. jocpr.com Researchers are exploring various biocatalytic approaches, including the use of transaminases, lipases, and ketoreductases, to achieve highly enantiopure piperidine (B6355638) derivatives. rsc.orgrsc.orgresearchgate.net Hybrid methods that combine bio- and organocatalysis are also being investigated to leverage the advantages of both systems. rsc.org The discovery and engineering of new enzymes through techniques like genome mining are expected to further expand the biocatalytic toolbox for synthesizing complex chiral amines like (S)-2-Ethylpiperidine. acs.orgnih.gov

Table 1: Comparison of Synthetic Routes for Chiral Piperidines

| Synthetic Route | Key Features | Advantages | Challenges | Key References |

| Organocatalysis | Utilizes small organic molecules as catalysts (e.g., L-proline). | Metal-free, often milder conditions, can be highly enantioselective. | Catalyst loading can be high, optimization for new substrates required. | rsc.org, nih.gov, acs.org, thieme-connect.com |

| Biocatalysis | Employs enzymes (e.g., lipases, transaminases) or whole-cell systems. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope can be limited. | nih.gov, jocpr.com, rsc.org, researchgate.net |

| Chemo-enzymatic | Combines chemical and biocatalytic steps in a single pot or sequence. | Leverages the strengths of both catalysis types for efficient synthesis. | Compatibility of reaction conditions between steps can be an issue. | nih.gov |

Integration into High-Throughput Synthesis Platforms

The demand for large and diverse libraries of chemical compounds for drug discovery has spurred the development of high-throughput synthesis platforms. The integration of (S)-2-Ethylpiperidine hydrochloride and other piperidine derivatives into these automated systems is a key area of future development. Continuous flow chemistry, for instance, offers a scalable and efficient method for the rapid synthesis of chiral piperidines. acs.org This technology allows for precise control over reaction parameters, leading to improved yields and diastereoselectivity in a significantly shorter timeframe compared to traditional batch processes. organic-chemistry.orgacs.org

The development of robust synthetic methodologies that are amenable to automation is crucial for this integration. This includes one-pot reactions and cascade sequences that minimize intermediate purification steps. nih.gov The use of solid-supported reagents and catalysts can also facilitate the purification process in an automated workflow. As these high-throughput platforms become more sophisticated, they will enable the rapid generation of libraries of (S)-2-Ethylpiperidine analogues for screening against various biological targets.

Exploration of New Pharmacological Targets and Biological Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive natural products. nih.govencyclopedia.pubajchem-a.com While the primary applications of this compound are currently as a synthetic intermediate, there is growing interest in exploring its own potential pharmacological activities and those of its close derivatives. The 2-alkylpiperidine motif is present in various alkaloids with known biological effects. acs.org

Computational methods, such as in silico screening and prediction of activity spectra for substances (PASS), are being employed to identify potential protein targets and pharmacological effects of new piperidine derivatives. clinmedkaz.org These approaches can help to prioritize compounds for further preclinical investigation and uncover novel therapeutic applications. By systematically modifying the structure of (S)-2-Ethylpiperidine and evaluating the biological activities of the resulting analogues, researchers can explore new therapeutic areas. This exploration could lead to the discovery of novel drug candidates for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. encyclopedia.pubclinmedkaz.org

Q & A

Basic: What are the recommended methodologies for synthesizing enantiomerically pure (S)-2-Ethylpiperidine hydrochloride?

Answer:

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to separate enantiomers .

- Asymmetric Hydrogenation : Catalyze the reduction of a prochiral imine precursor using chiral ligands (e.g., BINAP-Ru complexes) to favor the (S)-configuration .

- Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Cross-validate with using chiral shift reagents .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., 1H NMR^1 \text{H NMR}1H NMR vs. 13C NMR^13 \text{C NMR}13C NMR) for this compound?

Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects. Mitigation strategies:

- Variable Temperature NMR : Identify conformational changes by observing peak coalescence at different temperatures .

- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian software) to validate assignments .

- Solvent Screening : Test in deuterated DMSO, CDCl, or DO to assess hydrogen bonding or ion-pairing effects .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection at 210–260 nm. Compare retention times against USP reference standards .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to confirm hygroscopic stability .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can researchers design experiments to study the compound’s reactivity in lactonization or cyclization reactions?

Answer:

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) using or LC-MS. Compare with structurally similar amines (e.g., piperidine derivatives) to identify steric/electronic effects .

- Mechanistic Probes : Introduce isotopic labeling (e.g., at the ethyl group) to track hydrogen transfer via mass spectrometry .

- Computational Modeling : Use DFT to map transition states and predict regioselectivity .

Basic: What safety protocols are recommended for handling this compound given limited toxicity data?

Answer:

- Precautionary Measures : Assume acute toxicity (GHS Category 4). Use fume hoods, nitrile gloves, and PPE. Store under inert gas (N) to prevent decomposition .

- In Silico Predictions : Estimate LD via tools like TEST (Toxicity Estimation Software Tool) or compare with structurally analogous compounds (e.g., piperidine HCl salts) .

Advanced: How can researchers investigate the compound’s potential as a ligand in metal coordination complexes?

Answer:

- Spectroscopic Titration : Mix (S)-2-Ethylpiperidine HCl with metal salts (e.g., CuCl) and monitor UV-Vis/EPR spectral shifts to determine binding constants .

- X-ray Crystallography : Co-crystallize with transition metals to resolve coordination geometry. Compare with known piperidine-metal complexes .

- Magnetic Susceptibility : Assess paramagnetic behavior in SQUID magnetometry for spin-state analysis .

Basic: What strategies validate the stereochemical stability of this compound under storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze enantiomeric excess (ee) periodically via chiral HPLC .

- Racemization Studies : Expose to acidic/basic conditions (pH 1–12) and track ee loss over time .

Advanced: How can contradictions in biological activity data (e.g., receptor binding vs. cellular assays) be addressed?

Answer:

- Receptor vs. Cellular Context : Test in cell-free systems (e.g., purified receptors) to isolate target interactions from metabolic effects .

- Metabolite Screening : Use LC-HRMS to identify degradation products or active metabolites in cellular models .

- Dose-Response Curves : Compare IC values across assays to identify assay-specific interference (e.g., solvent cytotoxicity) .

Basic: What are the best practices for referencing spectroscopic data of this compound in publications?

Answer:

- Primary Citations : Use PubChem (CID: [insert]) or peer-reviewed journals for / shifts .

- Data Reproducibility : Provide solvent, temperature, and instrument frequency (e.g., 600 MHz NMR) in the Methods section .

Advanced: How to design a study comparing the physicochemical properties of (S)- vs. (R)-2-Ethylpiperidine hydrochloride?

Answer:

- Thermodynamic Analysis : Measure melting points, solubility, and log (octanol-water) to correlate chirality with hydrophobicity .

- Crystallography : Resolve crystal structures to identify hydrogen-bonding differences .

- Pharmacokinetics : Conduct in vivo studies (e.g., rodent models) to assess enantiomer-specific absorption/metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.